5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
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Overview
Description
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes a biphenyl core with various substituents, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Losartan: A biphenyl-tetrazole derivative used as an antihypertensive agent.
Valsartan: Another biphenyl-tetrazole derivative with similar therapeutic applications.
Uniqueness
5’-Methyl-4-(2-methyloctan-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other biphenyl derivatives.
Properties
CAS No. |
117824-38-1 |
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Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(3-methylcyclohex-2-en-1-yl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-5-6-7-8-12-22(3,4)18-14-19(23)21(20(24)15-18)17-11-9-10-16(2)13-17/h13-15,17,23-24H,5-12H2,1-4H3 |
InChI Key |
ZUERWAKVXKJOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2CCCC(=C2)C)O |
Origin of Product |
United States |
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